5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Scientific Research Applications
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Safety and Hazards
Future Directions
While specific future directions for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are not mentioned in the literature, pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities. They are often used as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-methoxy-1,3-dimethyl-1H-pyrazole with an appropriate aldehyde source. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-methoxypyrazole: Similar structure but lacks the formyl group at the 4-position.
5-Methoxy-1,3-dimethyl-1H-pyrazole: Lacks the formyl group at the 4-position.
Uniqueness
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the methoxy and formyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
5-methoxy-1,3-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(4-10)7(11-3)9(2)8-5/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITOGDKGNNDJPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377394 |
Source
|
Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26990-71-6 |
Source
|
Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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